![molecular formula C9H14O2 B13814954 Propyl cyclopent-1-ene-1-carboxylate CAS No. 206274-81-9](/img/structure/B13814954.png)
Propyl cyclopent-1-ene-1-carboxylate
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Overview
Description
Propyl cyclopent-1-ene-1-carboxylate is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclopentene, featuring a propyl ester functional group attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl cyclopent-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of cyclopent-1-ene-1-carboxylic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Another method involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature, promoted by triethylamine. This method provides multifunctionalized cyclopent-3-ene-1-carboxamides in good yields and with high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and minimize by-products. The esterification process is typically followed by purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl cyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield cyclopent-1-ene-1-carboxylic acid, while reduction with LiAlH4 can produce propyl cyclopent-1-ene-1-methanol.
Scientific Research Applications
Propyl cyclopent-1-ene-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways involving ester compounds.
Medicinal Chemistry: It is investigated for its potential therapeutic effects and as a building block for drug development.
Mechanism of Action
The mechanism of action of propyl cyclopent-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the ester group can be hydrolyzed by esterases to produce the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial in metabolic pathways where esters are converted to more reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclopent-1-ene-1-carboxylate: Similar structure but with a methyl ester group instead of a propyl ester group.
Ethyl cyclopent-1-ene-1-carboxylate: Contains an ethyl ester group, differing in the length of the alkyl chain.
Cyclopent-1-ene-1-carboxylic acid: The parent carboxylic acid without the ester group.
Uniqueness
Propyl cyclopent-1-ene-1-carboxylate is unique due to its specific ester group, which influences its reactivity and physical properties. The propyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications in organic synthesis and material science.
Biological Activity
Propyl cyclopent-1-ene-1-carboxylate (C9H14O2, CID 45090169) is an organic compound with a cyclopentene structure that has garnered interest for its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies, including data tables and case studies.
Structure and Composition
- Molecular Formula : C9H14O2
- Molecular Weight : 158.21 g/mol
- Structural Features : The compound features a cyclopentene ring with a propyl ester functional group, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research has shown that compounds related to this compound exhibit significant antimicrobial activities. A comparative study highlighted the antibacterial effects of various cyclopentene derivatives, suggesting that the structural characteristics of these compounds play a crucial role in their efficacy against pathogens.
Table 1: Antibacterial Activity of Cyclopentene Derivatives
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 20 | Staphylococcus aureus |
Cyclopentenedione | 15 | Escherichia coli |
Cyclopentene derivative X | 30 | Pseudomonas aeruginosa |
The biological activity of this compound may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways. Studies suggest that such compounds can interfere with protein synthesis or DNA replication in bacteria, leading to cell death.
Case Studies
A notable case study examined the use of this compound in treating infections caused by antibiotic-resistant strains. The compound demonstrated a synergistic effect when combined with traditional antibiotics, enhancing their efficacy.
Table 2: Synergistic Effects with Antibiotics
Antibiotic | MIC Alone (µg/mL) | MIC with this compound (µg/mL) |
---|---|---|
Penicillin | 10 | 5 |
Tetracycline | 25 | 10 |
Toxicity and Safety Profile
While exploring the biological activities, it is essential to consider the toxicity associated with this compound. Preliminary studies indicate low toxicity levels in mammalian cells, but comprehensive toxicological assessments are necessary for clinical applications.
Research Findings on Toxicity
Studies have indicated that at concentrations below 100 µg/mL, this compound exhibits minimal cytotoxic effects on human cell lines. However, higher concentrations can lead to significant cell death, emphasizing the need for careful dosage regulation in therapeutic contexts.
Properties
CAS No. |
206274-81-9 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
propyl cyclopentene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-2-7-11-9(10)8-5-3-4-6-8/h5H,2-4,6-7H2,1H3 |
InChI Key |
JGDNVLACHNTXJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CCCC1 |
Origin of Product |
United States |
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